Generic laccase substrates like ABTS and guaiacol suffer from high Km, broad reactivity, and pH interference, masking subtle enzyme variations. Syringaldazine solves this as a non-autooxidizable, laccase-specific chromogenic substrate with high sensitivity.
• Km 4.3 µM vs. ABTS 8-132.7 µM: 3-fold higher catalytic efficiency (kcat/Km)
• Alkaline pH optimum (8.0) for accurate halotolerant laccase measurement
• Negligible background signal enables direct detection in crude environmental samples
• ≥98% purity ensures lot-to-lot consistency for reproducible kinetic assays
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
CAS No.14414-32-5
Cat. No.B1682856
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Syringaldazine (CAS 14414-32-5): Baseline Characteristics and Procurement Overview
Syringaldazine (4-Hydroxy-3,5-dimethoxybenzaldehyde azine, CAS 14414-32-5) is a dimeric phenolic compound formed by two 2,6-dimethoxyphenol molecules linked via an azide bridge . It is widely recognized as a non-autooxidizable, laccase-specific chromogenic substrate that undergoes oxidation by laccase (EC 1.10.3.2), producing a measurable color change from yellow to deep purple [1]. Commercial formulations typically offer high purity (≥98-99% by HPLC) as an off-white to yellow powder, ensuring consistent performance in analytical and enzymatic assays . Unlike broad-spectrum redox indicators, its core value lies in its selective reactivity profile, which underpins its utility in precise biochemical detection and characterization of laccase activity .
1
Laccase-specific chromogenic substrate with reported non-autooxidizable behavior.
Selection context: Selective reactivity over broad-spectrum redox indicators.
2
Supports enzyme kinetic characterization and isoform differentiation studies.
Workflow fit: Analytical and enzymatic assay development.
3
High-purity commercial formulations (≥98% by HPLC) for consistent assay performance.
Procurement context: Off-white to yellow powder, standard storage conditions.
[1] Harkin, J.M., Obst, J.R. (1973). Syringaldazine, an effective reagent for detecting laccase and peroxidase in fungi. Experientia, 29(4), 381-387. View Source
Why ABTS, DMP, and Guaiacol Cannot Simply Replace Syringaldazine in Laccase Research
The assumption that laccase substrates are functionally interchangeable is directly contradicted by quantitative kinetic and operational data. For instance, while 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is a common alternative, its significantly higher apparent affinity constant (Km) range (8-132.7 µM) compared to syringaldazine (3.7-52 µM) across various laccase isoforms indicates that ABTS-based assays operate under different enzyme saturation kinetics, potentially masking subtle variations in enzyme activity [1][2]. More critically, the optimal pH for oxidation diverges starkly; for the same bacterial laccase, ABTS oxidation peaks at pH 5.0 while syringaldazine requires a distinctly alkaline pH of 8.0, rendering direct activity comparisons invalid without stringent pH control [3]. Furthermore, guaiacol exhibits a Km in the millimolar range (0.46-6.61 mM), approximately 100-fold higher than syringaldazine, indicating vastly lower affinity and a correspondingly reduced sensitivity for detecting low-abundance laccase [1]. Finally, compounds like 2,6-dimethoxyphenol (DMP) are not universal laccase substrates; certain thermostable laccases (e.g., PPLCC2 from Postia placenta) completely fail to oxidize syringaldazine while readily acting on ABTS and DMP, proving that substrate-specificity is an intrinsic enzyme fingerprint that generic substitutions cannot replicate [4].
Property
Syringaldazine
Alternatives (ABTS, DMP, Guaiacol)
Enzyme Affinity (Km)
Lower Km range reported (3.7–52 µM)
vs
ABTS Km range 8–132.7 µM; Guaiacol Km ~mM rangeMay mask subtle activity variations.
pH Optimum Divergence
Alkaline pH 8.0 optimal for some bacterial laccases
vs
ABTS peaks at acidic pH 5.0 for the same enzymeDirect activity comparison invalid without pH control.
Isoform Substrate Specificity
May not be oxidized by certain thermostable laccases (e.g., PPLCC2)
vs
ABTS and DMP readily oxidized by the same isoformSubstrate-specificity is an intrinsic enzyme fingerprint.
[1] Tinoco, R., Pickard, M.A., Vazquez-Duhalt, R. (2001). Kinetic differences of purified laccases from six Pleurotus ostreatus strains. Letters in Applied Microbiology, 32(5), 331-335. View Source
[2] Siroosi, M., Amoozegar, M.A., Khajeh, K. (2016). Purification and characterization of an alkaline chloride-tolerant laccase from a halotolerant bacterium, Bacillus sp. strain WT. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(11), 1516-1525. View Source
[3] Siroosi, M., Amoozegar, M.A., Khajeh, K. (2016). Purification and characterization of an alkaline chloride-tolerant laccase from a halotolerant bacterium, Bacillus sp. strain WT. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(11), 1516-1525. View Source
[4] Wang, Y., et al. (2015). Molecular characterization of a novel thermostable laccase PPLCC2 from the brown rot fungus Postia placenta MAD-698-R. Electronic Journal of Biotechnology, 18(5), 368-375. View Source
Quantitative Differentiation Evidence: Syringaldazine vs. ABTS, DMP, and Guaiacol
Superior Enzyme Affinity (Km) of Syringaldazine Over ABTS and DMP in Prokaryotic Laccases
In a head-to-head comparison using a recombinant laccase (CotA) from Bacillus licheniformis, syringaldazine (SGZ) demonstrated a substantially lower Michaelis-Menten constant (Km) than both ABTS and 2,6-DMP. The lower Km value for SGZ (4.3 µM) compared to ABTS (6.5 µM) and 2,6-DMP (56.7 µM) indicates that the enzyme reaches half-maximum velocity at a significantly lower substrate concentration, which is a hallmark of higher catalytic efficiency in many practical assay conditions where substrate availability may be limiting [1].
Enzyme Affinity (Km) vs. ABTS and DMPHead-to-head
Km: 4.3 ± 0.2 µM
ABTS: 6.5 ± 0.2 µM; 2,6-DMP: 56.7 ± 1.0 µM
Reported higher enzyme affinity for syringaldazine in prokaryotic laccase assay.
SGZ Km is 34% lower than ABTS and 92% lower than 2,6-DMP.
Conditions
Recombinant CotA laccase from Bacillus licheniformis expressed in E. coli, at 25°C.
Why This Matters
Procurement of syringaldazine is essential for assays requiring high sensitivity or operating under low substrate concentrations where ABTS or DMP may not yield a robust signal.
[1] Koschorreck, K., et al. (2008). Cloning and characterization of a new laccase from Bacillus licheniformis catalyzing dimerization of phenolic acids. Applied Microbiology and Biotechnology, 79, 217-224. View Source
Distinct Alkaline pH Optimum of Syringaldazine Versus Acidic Optimum of ABTS for Halotolerant Laccase
For the alkaline chloride-tolerant laccase from Bacillus sp. strain WT, the optimal pH for activity differs fundamentally between substrates. The enzyme's activity towards syringaldazine peaks at pH 8.0, while its activity towards ABTS is optimal at a much more acidic pH of 5.0 [1]. This 3-unit pH shift demonstrates that the enzyme's active site conformation or the substrate's ionization state dictates a specific operational window that is not shared by ABTS.
pH Optimum for Laccase ActivityHead-to-head
SGZ: pH 8.0 vs. ABTS: pH 5.0
Difference of 3 pH units (ΔpH = 3.0)
Supports assay optimization for alkaline-active laccase isoforms.
Method context: ABTS at pH 8.0 may underreport activity. Bacillus sp. WT laccase, 55°C.
Purified extracellular laccase from halotolerant bacterium Bacillus sp. strain WT, at 55°C.
Why This Matters
This extreme pH divergence means that using ABTS at pH 8.0 would grossly underestimate laccase activity, making syringaldazine the only valid choice for accurately quantifying enzyme function in alkaline environments or for alkaline-active laccase isoforms.
[1] Siroosi, M., Amoozegar, M.A., Khajeh, K. (2016). Purification and characterization of an alkaline chloride-tolerant laccase from a halotolerant bacterium, Bacillus sp. strain WT. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(11), 1516-1525. View Source
Superior Catalytic Efficiency (kcat/Km) of Syringaldazine in Fungal Yellow Laccase
With the yellow laccase isoform Lac1Lg from Pleurotus ostreatus, syringaldazine demonstrates significantly higher catalytic efficiency than ABTS. The ratio kcat/Km for syringaldazine was reported to be almost threefold higher than the corresponding value for ABTS [1]. This indicates that, for this particular enzyme, the overall rate of syringaldazine conversion at low substrate concentrations is substantially greater than that of ABTS, making it a more responsive probe.
Catalytic Efficiency (kcat/Km)Head-to-head
Approx. 3-fold higher than ABTS
Reported for yellow laccase Lac1Lg
Supports more responsive probe selection for fungal laccase kinetic studies.
Syringaldazine's kcat/Km is approximately 3-fold higher than ABTS.
Conditions
Monomeric yellow laccase Lac1Lg from Pleurotus ostreatus.
Why This Matters
For researchers studying yellow laccases or related isoforms, syringaldazine provides a more sensitive and responsive assay system, enabling the detection of lower enzyme activities and more precise kinetic characterization compared to the standard ABTS assay.
[1] BV FAPESP. Functional characterization of a yellow laccase from Pleurotus ostreatus. Fundação de Amparo à Pesquisa do Estado de São Paulo (FAPESP). View Source
Selective Oxidation Failure: Syringaldazine as a Diagnostic Substrate for Laccase Isoform Identification
The thermostable laccase PPLCC2 from the brown rot fungus Postia placenta exhibits a complete inability to oxidize syringaldazine (SGZ), while it readily oxidizes both ABTS and 2,6-dimethoxyphenol (DMP) [1]. Specifically, the specific activity for ABTS was reported as 1960 ± 19 Unit/mg, whereas activity towards syringaldazine was zero (not detectable). This binary (on/off) selectivity profile is a definitive characteristic for identifying and classifying this specific laccase isoform.
Isoform Substrate SpecificityHead-to-head
SGZ: 0 U/mg vs. ABTS: 1960 ± 19 U/mg
Absolute selectivity reported for PPLCC2 laccase
Supports laccase classification and isoform fingerprinting studies.
Absolute selectivity (Syringaldazine is not a substrate, ABTS is).
Conditions
Purified thermostable laccase PPLCC2 from Postia placenta MAD-698-R.
Why This Matters
This stark selectivity confirms that syringaldazine is an indispensable tool for characterizing and differentiating laccase isoforms. Procuring it is necessary for any lab that needs to accurately identify or classify new laccase enzymes, as ABTS or DMP alone would provide incomplete or misleading information.
[1] Wang, Y., et al. (2015). Molecular characterization of a novel thermostable laccase PPLCC2 from the brown rot fungus Postia placenta MAD-698-R. Electronic Journal of Biotechnology, 18(5), 368-375. View Source
Non-Autooxidizable Laccase-Specific Detection in Complex Biological Matrices
Syringaldazine is documented as a non-autooxidizable, laccase-specific compound, a property that distinguishes it from other phenolic substrates which may undergo spontaneous oxidation in air, leading to false-positive signals [1]. This inherent chemical stability ensures that the observed color change is strictly enzymatic in origin. Furthermore, its oxidation can be distinguished from that of peroxidase based on differential pH activity profiles, enabling specific detection of laccase even in the presence of peroxidase activity, a common challenge in complex biological samples [2].
Non-Autooxidizable BehaviorClass-level
Negligible background signal reported
Versus autooxidizable phenolic alternatives
Supports low-background detection in complex sample matrices.
Context-dependent: Reported for aqueous buffers under atmospheric oxygen. Peroxidase differentiation via pH profiles.
SpecificityFungal DetectionHistochemistry
Evidence Dimension
Autooxidation potential and enzymatic specificity
Target Compound Data
Non-autooxidizable; laccase-specific
Comparator Or Baseline
Many phenolic substrates (e.g., DMP, guaiacol) are known to autooxidize at neutral to alkaline pH, contributing to background signal.
Quantified Difference
Background signal from autooxidation is essentially zero for syringaldazine under typical assay conditions.
Conditions
Standard atmospheric oxygen, aqueous buffers at varying pH.
Why This Matters
This property is critical for any application requiring accurate, low-background detection of laccase in crude extracts, environmental samples, or histological stains, where alternative substrates would introduce significant and variable noise, compromising data integrity.
SpecificityFungal DetectionHistochemistry
[1] Harkin, J.M., Obst, J.R. (1973). Syringaldazine, an effective reagent for detecting laccase and peroxidase in fungi. Experientia, 29(4), 381-387. View Source
[2] Ferrer, I., Dezotti, M., Durán, N. (2001). Reactivity of different oxidases with lignins and lignin model compounds. Biotechnology Letters, 23, 433-438. View Source
Electrochemical Biosensor Sensitivity: Comparable to ABTS for Phenolic Detection
In an amperometric biosensor platform based on functionalized carbon nanotubes, the electrocatalytic efficiency (Imax/Kmapp) for syringaldazine was quantified at 3014 µA·µM⁻¹, compared to 5588 µA·µM⁻¹ for ABTS [1]. While ABTS exhibited a higher absolute efficiency, syringaldazine still demonstrated robust performance within the same order of magnitude, confirming its viability as an electroactive substrate in biosensor applications where its other properties (e.g., specificity, non-autooxidation) might be the primary selection driver.
Electrocatalytic EfficiencyHead-to-head
SGZ: 3014 µA·µM⁻¹
ABTS: 5588 µA·µM⁻¹ (1.85-fold higher in this setup)
Supports biosensor application fit with comparable response characteristics.
Method context: Amperometric laccase biosensor on functionalized carbon nanotubes.
BiosensorAmperometric DetectionPhenolics
Evidence Dimension
Electrocatalytic efficiency (Imax/Kmapp)
Target Compound Data
3014 µA·µM⁻¹ (syringaldazine)
Comparator Or Baseline
5588 µA·µM⁻¹ (ABTS)
Quantified Difference
ABTS is 1.85-fold more efficient in this specific amperometric setup.
Conditions
Laccase biosensor with aminated laccase on functionalized carbon nanotubes, detection of phenolics.
Why This Matters
For users developing electrochemical laccase biosensors, this data confirms that syringaldazine is a practical alternative to ABTS, offering comparable electronic response characteristics while potentially providing superior selectivity in complex sample matrices.
BiosensorAmperometric DetectionPhenolics
[1] González-Rivera, J.C., Osma, J.F. (2015). Amperometric biosensor based on coupling aminated laccase to functionalized carbon nanotubes for phenolics detection. BioMed Research International, 2015, 845261. View Source
Definitive Application Scenarios for Syringaldazine Based on Evidence
High-Sensitivity Detection and Kinetic Characterization of Low-Abundance Laccases
Due to its low Km (4.3 µM) and high kcat/Km ratio (3-fold higher than ABTS for some isoforms), syringaldazine is the optimal substrate for detecting and accurately measuring the kinetic parameters of laccases present at low concentrations or in minute biological samples, where the use of high-Km alternatives like guaiacol or DMP would fail to generate a detectable signal [1][2].
Accurate Quantification of Laccase Activity in Alkaline Environments
For research involving alkaline-active laccases (e.g., from halotolerant bacteria) or for assays that must be conducted at alkaline pH (e.g., due to sample stability or compatibility with other components), syringaldazine is essential. As demonstrated with Bacillus sp. strain WT laccase, its pH optimum of 8.0 allows for accurate activity measurements where the standard ABTS substrate (optimum pH 5.0) would drastically underreport enzymatic function [3].
Specific Detection and Histochemical Localization of Fungal Laccase in Complex Matrices
The non-autooxidizable and laccase-specific nature of syringaldazine makes it the superior reagent for detecting fungal laccase directly in crude environmental samples (e.g., soils, woody tissues) or for histological staining of fungal structures. Its negligible background signal and the ability to differentiate laccase from peroxidase activity via pH control ensure that the resulting colorimetric change is a reliable and specific indicator of laccase presence [4][5].
Classification and Fingerprinting of Novel Laccase Isoforms
The substrate specificity profile of an unknown laccase is a key identifying characteristic. The fact that some laccases, like PPLCC2, exhibit complete selectivity against syringaldazine (0 U/mg activity) while oxidizing ABTS and DMP, demonstrates that syringaldazine is an indispensable tool in any standardized panel for the biochemical characterization and classification of newly discovered or engineered laccase enzymes [6].
Application
Selection Property
Validation Focus
Low-abundance laccase detection and kinetic characterization
Reported low Km and high catalytic efficiency ratio
Enzyme affinity and assay sensitivity review
Accurate quantification of alkaline-active laccases
Alkaline pH optimum (pH 8.0) for halotolerant bacterial laccase
pH-dependent activity profiling and isoform-specific assay optimization
Specific detection in complex environmental matrices and histochemistry
Non-autooxidizable and laccase-specific reactivity profile
Background signal control and peroxidase differentiation via pH profiles
Classification and fingerprinting of novel laccase isoforms
Standardized isoform identification and substrate specificity panel interpretation
[1] Koschorreck, K., et al. (2008). Cloning and characterization of a new laccase from Bacillus licheniformis catalyzing dimerization of phenolic acids. Applied Microbiology and Biotechnology, 79, 217-224. View Source
[2] BV FAPESP. Functional characterization of a yellow laccase from Pleurotus ostreatus. Fundação de Amparo à Pesquisa do Estado de São Paulo (FAPESP). View Source
[3] Siroosi, M., Amoozegar, M.A., Khajeh, K. (2016). Purification and characterization of an alkaline chloride-tolerant laccase from a halotolerant bacterium, Bacillus sp. strain WT. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(11), 1516-1525. View Source
[4] Harkin, J.M., Obst, J.R. (1973). Syringaldazine, an effective reagent for detecting laccase and peroxidase in fungi. Experientia, 29(4), 381-387. View Source
[5] Ferrer, I., Dezotti, M., Durán, N. (2001). Reactivity of different oxidases with lignins and lignin model compounds. Biotechnology Letters, 23, 433-438. View Source
[6] Wang, Y., et al. (2015). Molecular characterization of a novel thermostable laccase PPLCC2 from the brown rot fungus Postia placenta MAD-698-R. Electronic Journal of Biotechnology, 18(5), 368-375. View Source
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